4-(Benzylamino)-3-methylbenzoic acid
Description
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-(benzylamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-11-9-13(15(17)18)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18) |
InChI Key |
SSUBQOIHGIBKDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations:
- Electron Effects: The nitro group in Methyl 4-(benzylamino)-3-nitrobenzoate (C₁₅H₁₄N₂O₄) increases electron-withdrawing character, lowering pKa compared to the methyl-substituted target compound .
- Lipophilicity: Butyramido (Methyl 4-butyramido-3-methylbenzoate) and benzylamino groups enhance lipophilicity, favoring membrane permeability in drug design .
- Acidity: The carboxylic acid group in this compound (predicted pKa ~4.5) is more acidic than its ester derivatives (e.g., Methyl 4-(benzylamino)-3-nitrobenzoate, pKa ~2.77) due to resonance stabilization .
Melting Points and Solubility:
- This compound: Predicted melting point range: 180–200°C (based on analogues like 3-methylbenzoic acid, m.p. 155°C) .
- 4-Benzyloxy-3-methoxybenzoic acid : Solid with m.p. ~150–160°C; moderate solubility in polar aprotic solvents (e.g., DMSO) .
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